REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O.[ClH:23].O1CCOCC1>>[ClH:23].[ClH:23].[CH3:14][N:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]([OH:15])=[O:5])[CH2:13][CH2:12]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1CCN(CC1)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure, 4N hydrogen chloride/ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
was added to the obtained oily residue
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
on filter paper
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN1CCN(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |